5-Bromo-2-methylbenzenesulfonamide

Descripción general

Descripción

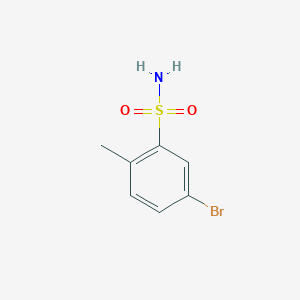

5-Bromo-2-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S and a molecular weight of 250.11300 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylbenzenesulfonamide consists of a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group . The exact mass of the molecule is 248.94600 .

Physical And Chemical Properties Analysis

5-Bromo-2-methylbenzenesulfonamide is a solid substance with a density of 1.658g/cm3 . It has a boiling point of 390.1ºC at 760mmHg . The molecular formula of the compound is C7H8BrNO2S .

Aplicaciones Científicas De Investigación

Anticancer Properties

5-Bromo-2-methylbenzenesulfonamide derivatives have been studied for their potential in cancer treatment. One such compound, synthesized via an aminohalogenation reaction, exhibited certain anticancer properties when characterized by various methods including X-ray diffraction (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).

HIV Prevention

Derivatives of 5-Bromo-2-methylbenzenesulfonamide have shown promise in HIV-1 infection prevention. Small molecular antagonists derived from methylbenzenesulfonamide, which include bromine atoms, have been explored as targeting preparations for HIV prevention (Cheng De-ju, 2015).

Antibacterial and Anti-inflammatory Applications

Sulfonamides containing the 5-Bromo-2-methylbenzenesulfonamide moiety have been synthesized and evaluated for antibacterial potential and as therapeutic agents for inflammatory ailments. The synthesized compounds showed promising activity against various bacterial strains and also displayed inhibitory action against lipoxygenase, an enzyme associated with inflammation (M. Abbasi et al., 2017).

Photodynamic Therapy for Cancer

Compounds derived from 5-Bromo-2-methylbenzenesulfonamide have been synthesized and evaluated for their application in photodynamic therapy, a treatment method for cancer. These compounds demonstrated high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Anticholinesterase and Antioxidant Activities

Derivatives of 5-Bromo-2-methylbenzenesulfonamide have been studied for their anticholinesterase and antioxidant properties. These properties are relevant in the context of neurodegenerative diseases like Alzheimer's. Compounds synthesized from this moiety showed inhibitory effects against enzymes like acetylcholinesterase and butyrylcholinesterase, as well as antioxidant activity (M. Mphahlele, S. Gildenhuys, & S. Zamisa, 2021).

Enzyme Inhibition for Therapeutic Agents

New derivatives of 5-Bromo-2-methylbenzenesulfonamide have been synthesized and evaluated for their potential as enzyme inhibitors. These compounds showed significant inhibitory action against acetylcholinesterase and α-glucosidase, suggesting their utility as therapeutic agents for conditions like Alzheimer’s disease (N. Riaz, 2020).

Mecanismo De Acción

Target of Action

5-Bromo-2-methylbenzenesulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate metabolism, respectively .

Mode of Action

Sulfonamides, including 5-Bromo-2-methylbenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting the synthesis of folic acid, sulfonamides prevent bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromo-2-methylbenzenesulfonamide is the folate synthesis pathway in bacteria . By acting as a competitive antagonist of PABA, this compound inhibits the enzyme dihydropteroate synthetase, thereby blocking the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This results in a decrease in bacterial DNA synthesis and ultimately bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 5-Bromo-2-methylbenzenesulfonamide is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts the growth and proliferation of bacteria .

Action Environment

The action of 5-Bromo-2-methylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s absorption and metabolism

Safety and Hazards

5-Bromo-2-methylbenzenesulfonamide is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Propiedades

IUPAC Name |

5-bromo-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNSWDXUWUJLLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368698 | |

| Record name | 5-bromo-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylbenzenesulfonamide | |

CAS RN |

56919-16-5 | |

| Record name | 5-bromo-2-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271085.png)

![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)

![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)

![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)